molecular formula C16H13N3 B2600414 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile CAS No. 51560-40-8

2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile

Cat. No.: B2600414
CAS No.: 51560-40-8
M. Wt: 247.301
InChI Key: CRYXCUBJICPFNE-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile is a heterocyclic organic compound that features a benzimidazole ring fused to a phenylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with benzaldehyde followed by cyclization to form the benzimidazole ring. The nitrile group can be introduced through subsequent reactions involving cyanogen bromide or other nitrile sources .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines .

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating signaling pathways. The benzimidazole ring is known to interact with nucleic acids and proteins, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-(1H-benzimidazol-2-yl)phenol
  • 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
  • 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole

Uniqueness: 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzimidazole derivatives that may lack this functional group .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-9,13H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXCUBJICPFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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